2-(Tert-butylcarbamoyl)benzylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

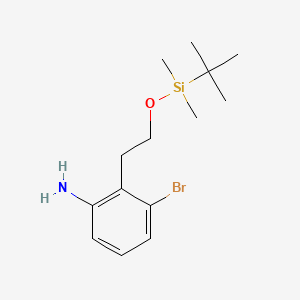

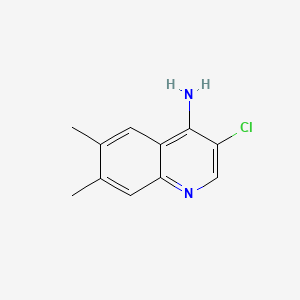

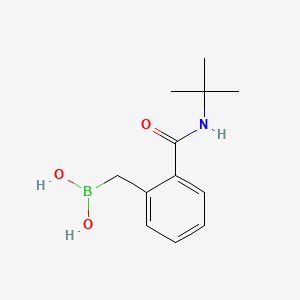

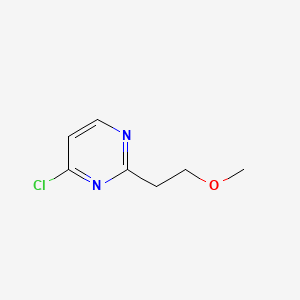

“2-(Tert-butylcarbamoyl)benzylboronic acid” is a chemical compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for “2-(Tert-butylcarbamoyl)benzylboronic acid” is 1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-(Tert-butylcarbamoyl)benzylboronic acid” has a molecular weight of 235.09 . It is recommended to be stored in a freezer .Wissenschaftliche Forschungsanwendungen

Benzoxaboroles, derivatives of phenylboronic acids, have seen significant interest in recent years due to their exceptional properties and wide applications. Initially described over 50 years ago, the majority of these compounds, including 2-(Tert-butylcarbamoyl)benzylboronic acid, have been explored recently for their utility as building blocks in organic synthesis, protective groups, and their biological activity. Some benzoxaboroles are in clinical trials due to their capability to bind hydroxyl compounds, serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Synthetic Phenolic Antioxidants (SPAs), similar in functional groups to 2-(Tert-butylcarbamoyl)benzylboronic acid, are widely used across various industries to retard oxidative reactions and extend product shelf life. Despite their widespread application, concerns regarding their environmental persistence and potential health impacts have prompted extensive research into their fate, exposure, and toxicity (Liu & Mabury, 2020).

Biosensor Development and Environmental Impact

The electrochemical properties of phenylboronic acid derivatives like 2-(Tert-butylcarbamoyl)benzylboronic acid facilitate their use in biosensor development. These compounds selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media, making them particularly useful for glucose sensing. This selective binding has led to the wide study of PBA-modified electrodes as both voltammetric and potentiometric sensors for glucose and other bioactive molecules (Anzai, 2016).

Environmental considerations of compounds similar to 2-(Tert-butylcarbamoyl)benzylboronic acid have also been a focal point of research. The fate and behavior of ethyl tert-butyl ether (ETBE) in soil and groundwater, for instance, provide insights into the degradation pathways and potential environmental impacts of related substances. Microorganisms capable of degrading such compounds aerobically point to the biological removal mechanisms that might also apply to derivatives of phenylboronic acids (Thornton et al., 2020).

Eigenschaften

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 |

Source

|

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylcarbamoyl)benzylboronic acid | |

CAS RN |

1256345-93-3 |

Source

|

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)